Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
CAS No.:
Cat. No.: VC15399236
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O3 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | methyl 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetate |
| Standard InChI | InChI=1S/C7H9N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h3H,2H2,1H3,(H3,8,9,10,12) |
| Standard InChI Key | SMIHXOOEXLRWJX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CN=C(NC1=O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is , with a molecular weight of 168.15 g/mol. The pyrimidine ring serves as the core structure, featuring substituents that influence its electronic and steric properties. The amino group at the 2-position contributes to hydrogen-bonding interactions, while the methyl ester at the 5-position enhances solubility in organic solvents and modulates metabolic stability .
Comparative analysis with structurally similar compounds reveals key trends. For instance, ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (PubChem CID: 125042020) shares the pyrimidine-6-one scaffold but differs in its ester alkyl group (ethyl vs. methyl) and the substitution pattern at the 2-position (methylamino vs. amino) . Such variations significantly impact physicochemical properties, as evidenced by the higher molecular weight (211.22 g/mol) and altered logP values of the ethyl derivative .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | 168.15 | 2-amino, 5-methyl ester | |
| Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate | 211.22 | 2-methylamino, 5-ethyl ester | |
| 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | 245.24 | 4-methyl, 2-pyridin-3-yl, carboxylic acid |
The presence of the methyl ester group in methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate suggests enhanced membrane permeability compared to its carboxylic acid analog, as observed in 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS 1118787-12-4) . The latter compound’s carboxylate group likely confers higher polarity, reducing bioavailability in hydrophobic environments .
Synthetic Methodologies and Reaction Pathways
Synthesis of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be inferred from protocols used for analogous pyrimidine derivatives. A common strategy involves cyclocondensation reactions between urea derivatives and β-keto esters. For example, ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is synthesized via a three-component reaction involving ethyl acetoacetate, methylurea, and an appropriate aldehyde under acidic conditions . Adapting this method, methyl acetoacetate could serve as the β-keto ester precursor, reacting with guanidine or its derivatives to form the target compound.
Alternative routes may employ Michael addition followed by cyclization. The methyl ester group’s electron-withdrawing nature facilitates nucleophilic attack at the α-position, enabling the formation of the pyrimidine ring . Post-synthetic modifications, such as hydrolysis of the ester to a carboxylic acid, have been demonstrated in related compounds, expanding the scope for derivatization .
Applications in Drug Discovery and Development
The versatility of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate lies in its modular structure, permitting diverse chemical modifications. Potential applications include:
-
Antimicrobial Agents: Derivitization of the amino group with acyl or sulfonamide moieties could enhance potency against drug-resistant pathogens .
-
Kinase Inhibitors: Introduction of aromatic substituents at the 4-position may improve selectivity for oncogenic kinases .
-
Prodrug Development: The methyl ester serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid metabolite .
Ongoing research into pyrimidine-based scaffolds underscores their significance in addressing unmet medical needs. For example, methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (PubChem CID: 125052785) has been explored as a precursor for radiopharmaceuticals due to its stable labeling characteristics .
Comparative Analysis with Structural Analogs
The biological and chemical profiles of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be contextualized through comparison with its analogs:
-
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: The ethyl ester variant exhibits a 28% higher molecular weight and reduced aqueous solubility compared to the methyl derivative, influencing its distribution in biological systems .
-
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid: Replacement of the methyl ester with a carboxylic acid group abolishes blood-brain barrier penetration but enhances renal excretion .
-
Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: The dimethylamino substituent increases basicity, potentially improving interaction with anionic therapeutic targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume